2,4-Difluorobenzimidamide
Description
2,4-Difluorobenzimidamide (C₇H₇F₂N₂; molecular weight: 157.14 g/mol) is a fluorinated aromatic amidine derivative characterized by fluorine atoms at the 2- and 4-positions of the benzene ring and an amidine functional group (-C(=NH)-NH₂) . This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and influence molecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
2,4-difluorobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZMWCBKKYONNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzimidamide typically involves the reaction of 2,4-difluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a temperature range of 50-70°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Benzimidazole derivatives.
Reduction: 2,4-Difluorobenzylamine.
Substitution: Various substituted benzimidamides depending on the nucleophile used
Scientific Research Applications
2,4-Difluorobenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzimidamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Key Properties :
- Synthesis : 2,4-Difluorobenzimidamide hydrochloride (CAS: 107392-33-6) is synthesized via nitrile amidination or direct substitution reactions, with yields exceeding 95% under optimized conditions .
- Physicochemical Parameters :
Comparison with Similar Compounds
Structural Isomers: 3,4-Difluorobenzimidamide
The 3,4-difluorobenzimidamide isomer (C₇H₇F₂N₂) differs in fluorine substitution (3- and 4-positions vs. 2- and 4-positions), leading to distinct electronic and steric effects:
- Molecular Weight : 157.14 g/mol (identical to 2,4-isomer).
- Boiling Point : 249.8°C (hydrochloride salt) , similar to the 2,4-isomer, suggesting comparable thermal stability.
- Bioactivity : Positional isomerism can alter binding affinity to biological targets. For example, 3,4-difluoro derivatives may exhibit reduced activity in enzyme inhibition assays compared to 2,4-substituted analogs due to differences in dipole moments and hydrogen-bonding capacity .
Functional Group Analogs: 2,4-Difluorobenzamide
2,4-Difluorobenzamide (C₇H₅F₂NO; molecular weight: 173.12 g/mol) replaces the amidine group with an amide (-CONH₂):
- Solubility : Highly soluble in organic solvents (Log P = 1.25) due to the polar amide group .
- Hydrogen Bonding : The amide participates in stronger intermolecular hydrogen bonds compared to amidines, influencing crystal packing (e.g., N-H···O interactions in Fo24) .
- Bioactivity : Amides are common in kinase inhibitors, while amidines (protonated at physiological pH) may enhance interactions with anionic binding pockets (e.g., proteases) .
Fluorinated Benzamide Derivatives
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) is a structural analog with a secondary amide linkage:
Bioactive Pyrrolidine Derivatives
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid incorporates the 2,4-difluorophenyl group into a pyrrolidine scaffold:
- Bioactivity : Demonstrates anticancer and anti-inflammatory properties, highlighting the pharmacological relevance of 2,4-difluorophenyl motifs in drug design .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w | Solubility | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | C₇H₇F₂N₂ | 157.14 | ~1.5 | Moderate to high | 249.8 (HCl salt) |
| 3,4-Difluorobenzimidamide HCl | C₇H₇ClF₂N₂ | 192.59 | - | - | 249.8 |
| 2,4-Difluorobenzamide | C₇H₅F₂NO | 173.12 | 1.25 | Very soluble | - |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 275.21 | 2.8 | Low in water | >200 (mp) |
Table 2: Bioactivity Comparison
| Compound | Bioactive Role | Key Applications |
|---|---|---|
| This compound | Enzyme inhibition (hypothetical) | Antiviral/antimicrobial research |
| 2,4-Difluorobenzamide | Kinase inhibitor scaffold | Oncology drug development |
| 1-(2,4-Difluorophenyl)-pyrrolidine | Anticancer, anti-inflammatory | Preclinical studies |
Biological Activity
2,4-Difluorobenzimidamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structural properties allow it to interact with various biological targets, making it a subject of research in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : 172.13 g/mol
- IUPAC Name : 2,4-difluoro-1H-benzimidamide
This compound features a benzimidazole ring substituted with two fluorine atoms at the 2 and 4 positions, which significantly influences its biological activity.
Research indicates that this compound acts primarily as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This mechanism is crucial for enhancing chloride ion transport across epithelial cells, which is particularly beneficial in treating cystic fibrosis. The compound's ability to modulate CFTR function has been documented in various studies, underscoring its relevance in respiratory therapies .
Antimicrobial Properties
In addition to its role as a CFTR potentiator, this compound has shown promising antimicrobial activity against several bacterial strains. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .
Anticancer Potential
Recent investigations have explored the compound's anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This effect was particularly noted in breast and lung cancer cells, indicating its potential as a chemotherapeutic agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | CFTR Modulation | Demonstrated enhanced chloride ion transport in epithelial cells treated with this compound. |
| Study B | Antimicrobial Activity | Showed significant inhibition of bacterial growth in S. aureus and E. coli. |
| Study C | Anticancer Effects | Induced apoptosis in breast and lung cancer cell lines through activation of apoptotic pathways. |
Research Findings
- CFTR Potentiation : The compound significantly increases the activity of CFTR channels, improving ion transport and hydration of airway surfaces.
- Antimicrobial Efficacy : Displayed minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
- Apoptosis Induction : Triggered caspase-dependent pathways leading to programmed cell death in malignant cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
